N-(3-chloro-4-fluorobenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
The target compound features a thieno[3,2-d]pyrimidine core substituted with a 2,4-dioxo moiety, a 2-(thiophen-2-yl)ethyl group at position 3, and an N-(3-chloro-4-fluorobenzyl)acetamide side chain. This structure combines electron-withdrawing (chloro, fluoro) and electron-donating (thiophene) substituents, likely influencing its physicochemical and binding properties.
Properties
Molecular Formula |
C21H17ClFN3O3S2 |
|---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C21H17ClFN3O3S2/c22-15-10-13(3-4-16(15)23)11-24-18(27)12-26-17-6-9-31-19(17)20(28)25(21(26)29)7-5-14-2-1-8-30-14/h1-4,6,8-10H,5,7,11-12H2,(H,24,27) |
InChI Key |
ZXMGLQYLNTWLEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorobenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The starting materials might include 3-chloro-4-fluorobenzylamine, thiophene derivatives, and pyrimidine intermediates. Common synthetic steps could involve:
Nucleophilic substitution: reactions to introduce the benzylamine group.
Cyclization: reactions to form the thieno[3,2-d]pyrimidine core.
Amidation: reactions to attach the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorobenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Potentially forming sulfoxides or sulfones.
Reduction: Reducing the nitro groups or other reducible functionalities.
Substitution: Halogen atoms (chlorine, fluorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate for treating various diseases.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Materials Science: As a building block for creating novel materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Differences Among Thieno/Pyrimidine Derivatives
Key Observations:
- Substituent Effects : The 2-(thiophen-2-yl)ethyl group introduces π-π stacking capability, contrasting with the thioacetamide in , which prioritizes sulfur-mediated interactions.
- Electron-Withdrawing Groups : The 3-chloro-4-fluorobenzyl motif is recurrent in , suggesting its critical role in target engagement, possibly via hydrophobic pockets.
Notes:
Biological Activity
N-(3-chloro-4-fluorobenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic organic compound belonging to the class of thienopyrimidines. These compounds are recognized for their diverse biological activities, including potential therapeutic applications in various fields such as oncology and infectious diseases.
- Molecular Formula : C21H14ClF2N3O3S
- Molecular Weight : 461.9 g/mol
- IUPAC Name : N-(3-chloro-4-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may inhibit key enzymes and receptors involved in critical pathways. For instance, the presence of the 3-chloro-4-fluorophenyl moiety enhances its interaction with tyrosinase (EC 1.14.18.1), an enzyme crucial for melanin production in various organisms. Docking studies have shown that this compound exhibits significant binding affinity to the catalytic site of tyrosinase derived from Agaricus bisporus, suggesting its potential as a competitive inhibitor .
Biological Activity Data
The following table summarizes the biological activities observed for this compound:
Case Studies and Research Findings
- Tyrosinase Inhibition : A study highlighted the effectiveness of compounds containing the 3-chloro-4-fluorophenyl fragment in inhibiting tyrosinase activity. The results indicated that these compounds could serve as potential agents for treating hyperpigmentation disorders due to their ability to reduce melanin synthesis .
- Antimicrobial Activity : Research has demonstrated that derivatives of thienopyrimidines exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to penetrate bacterial membranes effectively, leading to cell death .
- Cytotoxicity in Cancer Models : In vitro studies have shown that this compound induces apoptosis in various cancer cell lines through the activation of caspase pathways. The compound's dual action—targeting both cellular proliferation and survival pathways—positions it as a promising candidate for further development in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
